Imazaquin ammonium
Overview
Description
Imazaquin ammonium is a racemic mixture of imazaquin, an imidazolinone herbicide. It is widely used to control a broad spectrum of weed species, including both annual and perennial weeds. This compound is particularly effective in agricultural settings, especially for crops like soybeans. The compound is known for its ability to inhibit acetohydroxy acid synthase (AHAS), an enzyme crucial for the synthesis of branched-chain amino acids in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imazaquin ammonium involves the reaction of 3-quinolinecarboxylic acid with an imidazolinone derivative. The process typically includes the following steps:
Formation of Imidazolinone Core: The imidazolinone core is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling with Quinoline Derivative: The imidazolinone core is then coupled with a quinoline derivative under acidic or basic conditions to form imazaquin.
Formation of Ammonium Salt: Finally, imazaquin is reacted with ammonium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process includes:
Bulk Synthesis: Large reactors are used to carry out the cyclization and coupling reactions.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Formulation: The purified imazaquin is then formulated into its ammonium salt form for commercial use.
Chemical Reactions Analysis
Types of Reactions
Imazaquin ammonium undergoes several types of chemical reactions, including:
Oxidation: Imazaquin can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert imazaquin into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions
Major Products
Oxidation Products: Quinoline-3-carboxylic acid derivatives.
Reduction Products: Amine derivatives of imazaquin.
Substitution Products: Various substituted quinoline derivatives
Scientific Research Applications
Imazaquin ammonium has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying imidazolinone herbicides and their interactions with various reagents.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive weed species.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals targeting similar pathways in humans.
Industry: Widely used in agriculture for weed control, contributing to increased crop yields and reduced labor costs
Mechanism of Action
Imazaquin ammonium exerts its herbicidal effects by inhibiting the enzyme acetohydroxy acid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids such as leucine, isoleucine, and valine. By inhibiting AHAS, this compound disrupts protein synthesis in plants, leading to their death. The molecular targets include the active site of AHAS, where imazaquin binds and prevents the enzyme from catalyzing its normal reactions .
Comparison with Similar Compounds
Imazaquin ammonium belongs to the imidazolinone class of herbicides, which includes other compounds such as:
- Imazapyr
- Imazapic
- Imazethapyr
- Imazamox
- Imazamethabenz-methyl
Uniqueness
This compound is unique due to its specific binding affinity for AHAS and its effectiveness against a broad spectrum of weed species. Compared to other imidazolinone herbicides, imazaquin has a distinct quinoline ring structure that contributes to its unique chemical properties and herbicidal activity .
Properties
IUPAC Name |
azane;2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3.H3N/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13;/h4-9H,1-3H3,(H,21,22)(H,19,20,23);1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBCNMFKFZIXHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81335-37-7 (Parent) | |
Record name | Imazaquin-ammonium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81335-47-9 | |
Record name | Imazaquin ammonium salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81335-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imazaquin-ammonium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinolinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-, ammonium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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